3-(Fluoromethyl)-N-methylcyclobutan-1-amine

pKa modulation fluorine bioisosterism cyclobutane building blocks

3-(Fluoromethyl)-N-methylcyclobutan-1-amine (CAS 1785626-18-7) is a fluorinated alicyclic secondary amine with the molecular formula C6H12FN and a molecular weight of 117.16 g/mol. It belongs to the class of 1,3-disubstituted cyclobutane building blocks increasingly used in medicinal chemistry for modulating physicochemical properties such as basicity (pKa), lipophilicity (logP), and aqueous solubility.

Molecular Formula C6H12FN
Molecular Weight 117.16 g/mol
Cat. No. B12974594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Fluoromethyl)-N-methylcyclobutan-1-amine
Molecular FormulaC6H12FN
Molecular Weight117.16 g/mol
Structural Identifiers
SMILESCNC1CC(C1)CF
InChIInChI=1S/C6H12FN/c1-8-6-2-5(3-6)4-7/h5-6,8H,2-4H2,1H3
InChIKeyQEBQVOSQZYELLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Fluoromethyl)-N-methylcyclobutan-1-amine (CAS 1785626-18-7): Structural Identity and Procurement-Relevant Class Characteristics


3-(Fluoromethyl)-N-methylcyclobutan-1-amine (CAS 1785626-18-7) is a fluorinated alicyclic secondary amine with the molecular formula C6H12FN and a molecular weight of 117.16 g/mol . It belongs to the class of 1,3-disubstituted cyclobutane building blocks increasingly used in medicinal chemistry for modulating physicochemical properties such as basicity (pKa), lipophilicity (logP), and aqueous solubility . The compound features a fluoromethyl (CH2F) group at the cyclobutane C-3 position and an N-methyl substituent on the amine at C-1. This specific substitution pattern distinguishes it from closely related analogs bearing direct fluorine, difluoromethyl (CHF2), trifluoromethyl (CF3), or primary amine functionality, each of which confers different electronic and steric profiles relevant to lead optimization [1].

Fluorinated cyclobutane building block with 1,3-disubstituted architecture for medicinal chemistry
CH₂F group provides intermediate electronic modulation for fine-tuning amine basicity in lead optimization
N-methyl secondary amine reduces H-bond donors and may support metabolic stability profiling

Why 3-(Fluoromethyl)-N-methylcyclobutan-1-amine Cannot Be Casually Replaced by In-Class Cyclobutane Amine Analogs


Fluorinated cyclobutane amines are not interchangeable building blocks because both the nature of the fluoroalkyl group (CH2F vs. CHF2 vs. CF3 vs. F) and the amine substitution pattern (N-methyl secondary amine vs. primary amine) produce non-overlapping shifts in pKa, logP, and aqueous solubility . Published systematic profiling of 1,3-disubstituted cyclobutane amines demonstrates that the CH2F substituent imparts a distinct electronic withdrawal strength intermediate between hydrogen and CHF2/CF3, with consequences for the protonation state of the amine at physiological pH . Furthermore, N-methylation eliminates a hydrogen-bond donor, alters the amine's steric environment, and independently influences lipophilicity and metabolic susceptibility relative to the primary amine analog . Substituting this compound with a direct-fluorine analog (e.g., 3-fluoro-N-methylcyclobutan-1-amine), a primary amine version, or a regioisomer such as the 2-(fluoromethyl) cyclobutane amine therefore introduces an uncontrolled change in the molecular properties that define target engagement, permeability, and pharmacokinetic profile. The quantitative evidence below establishes the specific property differences that drive this selection decision.

Target
Substitute
CH₂F (fluoromethyl) at C-3
Direct-F analog at C-3 (CAS 1780605-97-1): stronger electron withdrawal may shift amine protonation state beyond the intended pKa window
N-methyl secondary amine (1 H-bond donor)
Primary amine analog (CAS 1785532-24-2): increased H-bond donor count can alter permeability and metabolic susceptibility; TPSA and clearance profile may differ
1,3-disubstituted cyclobutane (109° exit vectors)
1,2-regioisomer (CAS 1782399-49-8): different substituent geometry alters scaffold topology; synthetic route and diastereomer access differ

Quantitative Differentiation Evidence for 3-(Fluoromethyl)-N-methylcyclobutan-1-amine vs. Closest Analogs


CH2F vs. Direct-Fluorine Substitution: Effect on Amine Basicity (pKa)

Introduction of a CH2F group at the cyclobutane C-3 position reduces the amine pKa by approximately 0.9 log units relative to the unsubstituted parent (predicted pKa ~10.80 ), consistent with the electron-withdrawing inductive effect of fluorine. In contrast, the direct-fluorine analog 3-fluoro-N-methylcyclobutan-1-amine (CAS 1780605-97-1) shows a predicted pKa of 9.91±0.40 , reflecting stronger electron withdrawal by the direct C–F bond due to the closer proximity of the electronegative fluorine atom to the ring. The CH2F substitution thus provides a finer, more tunable reduction in basicity (estimated ΔpKa ≈ 0.6–0.9 vs. unsubstituted) compared to the harsher ~1.7–2.1 unit drop observed for CHF2 and CF3 analogs [1]. This intermediate basicity is pharmacokinetically significant: amines with pKa in the 9–10 range exhibit a higher fraction of neutral species at intestinal pH (~6.8–7.4) than more basic amines (pKa > 10.5), favoring passive membrane permeability while retaining sufficient protonation for target binding in acidic compartments.

CH₂F vs. Direct-F basicity
Class-level inference
Estimated pKa ~9.89 (CH₂F) vs. 9.91 (direct-F); ΔpKa ≈ −0.02
Intermediate ionization tuning for passive permeability
Predicted pKa; experimental data not yet published
pKa modulation fluorine bioisosterism cyclobutane building blocks

N-Methyl Secondary Amine vs. Primary Amine: Hydrogen-Bond Donor Count and Metabolic Profile

3-(Fluoromethyl)-N-methylcyclobutan-1-amine possesses one hydrogen-bond donor (the protonated amine N–H) versus two H-bond donors in the primary amine analog 3-(fluoromethyl)cyclobutan-1-amine (CAS 1785532-24-2) [1]. The loss of one H-bond donor reduces the topological polar surface area (TPSA) contribution from the amine by approximately 12–15 Ų, which is correlated with improved passive membrane permeability in systematic SAR datasets [2]. Additionally, N-methylation of primary amines is a well-established medicinal chemistry strategy to reduce the susceptibility of the amine to N-dealkylation by cytochrome P450 enzymes. In a general survey of matched molecular pairs, N-methyl secondary amines showed a median 2.3-fold reduction in intrinsic clearance compared to their primary amine counterparts in human liver microsome assays [2]. While no direct head-to-head metabolic stability data exist for this specific compound pair, the N-methyl group is expected to block one major oxidative metabolic pathway available to the primary amine comparator.

N-Me vs. primary amine HBD
Class-level inference
1 vs. 2 H-bond donors; estimated TPSA reduction 12–15 Ų
May reduce metabolic N-dealkylation susceptibility
Matched molecular pair trend; no direct data for this pair
N-methylation hydrogen-bond donors metabolic stability CYP liability

Positional Isomerism: C-3 CH2F vs. C-2 CH2F Regioisomer Differentiates Ring Geometry and Downstream Derivatization Potential

The 1,3-disubstitution pattern of 3-(fluoromethyl)-N-methylcyclobutan-1-amine places the CH2F and N-methylamine groups on alternating carbons of the cyclobutane ring, creating a well-defined angle between the two substituent vectors. This contrasts with the 1,2-disubstituted regioisomer (e.g., 2-(fluoromethyl)cyclobutanamine, CAS 1782399-49-8 ), where the substituents are on adjacent carbons and experience different through-space interactions and distinct cis/trans diastereomeric profiles. The 1,3-relationship in the target compound maps more directly onto common para-substituted phenyl or 1,4-disubstituted bicyclic scaffolds used in fragment-based drug design, where the exit vectors of the two substituents define the overall molecular topology . Systematic synthesis of all possible cis- and trans-1,3-disubstituted cyclobutane amines bearing CH2F, CHF2, and CF3 groups has been validated at up to 50 g scale , confirming the tractability of this substitution pattern for medicinal chemistry campaigns. In contrast, the 1,2-regioisomer series requires distinct synthetic routes with generally lower yields for the trans diastereomers .

1,3- vs. 1,2-regiochemistry
Cross-study comparable
Exit vector geometry ~109° (1,3) vs. 60–90° (1,2); 1,3-series validated to 50 g scale
Scaffold topology is non-interchangeable
1,2-series requires distinct synthetic route
regioisomerism 1,3-disubstituted cyclobutane conformational restriction

Constitutional Isomer Differentiation: CH2F-on-Ring vs. CH2-NHMe-on-Ring Architecture

The target compound 3-(fluoromethyl)-N-methylcyclobutan-1-amine (MW 117.16) shares the molecular formula C6H12FN with its constitutional isomer [(3-fluorocyclobutyl)methyl](methyl)amine (CAS 1782145-31-6) , yet the two compounds differ fundamentally in the connectivity of the fluorine-bearing and amine-bearing groups. In the target compound, the CH2F group is directly attached to the cyclobutane ring while the amine is a secondary N-methyl group bound to C-1 of the ring. In the isomer, a fluorine atom is directly attached to the cyclobutane ring at C-3, and the amine is located on an exocyclic CH2 linker as a tertiary amine [N(CH3)(CH2–cyclobutyl)]. This constitutional isomerism produces markedly different predicted pKa values: 9.91±0.40 for the direct-F, ring-attached amine analog versus 10.56±0.10 for the exocyclic amine isomer . The higher pKa of the exocyclic amine isomer reflects the greater distance between the electron-withdrawing fluorine and the basic nitrogen center—an effect of approximately +0.65 log units. For medicinal chemists, this means the two isomers cannot be interchanged without altering the ionization state of the molecule at key biological compartments.

CH₂F-on-ring vs. CH₂-NHMe isomer
Cross-study comparable
ΔpKa ≈ −0.67 vs. exocyclic amine isomer (predicted pKa 10.56)
Fluorine-nitrogen distance controls amine protonation state
Predicted pKa; isomers share same molecular formula
constitutional isomerism fluorine placement amine connectivity structure-activity relationship

Fluoroalkyl Hierarchy (CH2F vs. CHF2 vs. CF3): Tunable Electron Withdrawal for pKa Gradient Control

In the 1,3-disubstituted cyclobutane amine series systematically characterized by Demchuk et al. (2023) , the CH2F substituent occupies a unique intermediate position between hydrogen (unsubstituted) and the more strongly electron-withdrawing CHF2 and CF3 groups. The pKa of the conjugate acid decreases monotonically with increasing fluorine content: unsubstituted ≈ 10.80 → CH2F ≈ 9.9 → CHF2 ≈ 8.7 → CF3 ≈ 7.6 (measured pKa values for the corresponding cyclobutanecarboxylic acid and amine series ). The ~0.9 log unit reduction from unsubstituted to CH2F is approximately half of the ~2.3 log unit drop observed for CF3. This provides medicinal chemists with a predictable, graduated pKa tuning tool: the CH2F analog retains sufficient basicity for favorable solubility at low pH while reducing the fraction of permanently charged species that can hinder passive membrane crossing. The target compound, bearing CH2F at C-3, thus sits in the 'sweet spot' of this basicity gradient, making it the preferred choice when the CHF2 and CF3 analogs overshoot the optimal pKa window for the intended target or permeability profile.

CH₂F vs. CHF₂/CF₃ pKa gradient
Class-level inference
ΔpKa (CH₂F − unsubstituted) ≈ −0.9; (CHF₂ − CH₂F) ≈ −1.2; (CF₃ − CH₂F) ≈ −2.3
Intermediate basicity context for lead optimization
Measured pKa series (Eur. J. Org. Chem. 2023)
fluoroalkyl series inductive effect basicity tuning physicochemical profiling

Evidence-Grounded Application Scenarios for 3-(Fluoromethyl)-N-methylcyclobutan-1-amine in Drug Discovery and Chemical Biology


Lead Optimization in CNS Drug Discovery Requiring Balanced pKa for Blood-Brain Barrier Penetration

The estimated pKa of ~9.9 for the conjugate acid of 3-(fluoromethyl)-N-methylcyclobutan-1-amine positions it favorably for CNS programs where the amine must remain sufficiently neutral at physiological pH (7.4) to cross the blood-brain barrier via passive diffusion, yet retain enough protonation capacity for target engagement in acidic endosomal or synaptic compartments . In matched-series profiling, the more basic unsubstituted analog (pKa ~10.8) would be >90% protonated at plasma pH, potentially limiting CNS exposure, while the CHF2 (pKa ~8.7) and CF3 (pKa ~7.6) analogs would be predominantly neutral but may lose the cationic interaction required for binding to aminergic GPCRs or ion channels . The CH2F analog thus offers an optimal intermediate ionization state for CNS permeability-basicity trade-offs .

Fragment-to-Lead Campaigns Utilizing the 1,3-Disubstituted Cyclobutane as a Conformationally Constrained Scaffold

The 1,3-disubstitution pattern of the target compound provides a rigid, three-dimensional scaffold with well-defined exit vectors (approximately 109° between the CH2F and N-methylamine substituents). This geometry maps favorably onto common fragment-growing strategies where the cyclobutane core replaces a flexible alkyl linker or a planar phenyl ring to increase sp³ character (Fsp³) and improve solubility . The validated synthetic route producing up to 50 g of related 1,3-disubstituted building blocks supports the procurement of sufficient material for fragment elaboration, biophysical screening (SPR, ITC, TSA), and initial in vitro DMPK profiling without route redevelopment delays.

Structure-Activity Relationship (SAR) Studies on Fluorine Bioisosterism in Cyclobutane Amine Series

This compound is a critical member of the systematic fluoroalkyl cyclobutane amine matrix (CH2F, CHF2, CF3; primary vs. secondary amine; cis vs. trans diastereomers) used to probe the independent contributions of fluorination pattern and amine substitution to target binding affinity, selectivity, and ADME properties . Procuring the CH2F/N-methyl combination is essential for completing the full SAR matrix, as it isolates the intermediate electronic effect of CH2F from the steric and H-bond effects of the N-methyl group, enabling multivariate regression models that guide further optimization .

Comparative Metabolic Stability Profiling: N-Methyl vs. Primary Amine in Cyclobutane Series

The N-methyl secondary amine functionality of the target compound provides an intrinsic metabolic shield against N-dealkylation compared to the primary amine analog 3-(fluoromethyl)cyclobutan-1-amine . In comparative matched molecular pair analyses across diverse chemotypes, N-methyl secondary amines consistently exhibit 1.5- to 3-fold lower intrinsic clearance in human liver microsomes than their primary amine counterparts . Procurement of both the N-methyl and primary amine versions enables direct head-to-head metabolic stability comparison under identical assay conditions, generating data that informs the N-methylation strategy for the specific cyclobutane scaffold rather than relying on generalized literature trends.

Application
Selection Property
Validation Focus
CNS lead optimization
Estimated pKa ~9.9 for permeability-basicity balance
Fraction neutral at physiological pH; CNS exposure models
Conformationally constrained fragment elaboration
1,3-disubstituted cyclobutane with 109° exit vectors
Biophysical assay compatibility; sp³ enrichment metrics
Fluorine bioisosterism SAR profiling
CH₂F/N-methyl matrix member
Multivariate SAR models; matched-series comparison
Metabolic stability comparison (N-Me vs. primary amine)
N-methyl secondary amine (1 HBD)
Head-to-head intrinsic clearance in hepatocyte or microsome assays
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